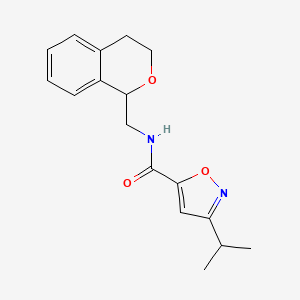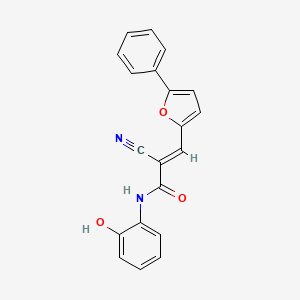![molecular formula C18H14N2O5 B5568947 methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)
methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have been studied for their synthesis methods and chemical properties. It has been explored for its potential in creating various heterocyclic systems and its physical and chemical characteristics.
Synthesis Analysis
- An efficient synthesis method involving three-component reactions and one-pot reactions under solvent-free conditions is described in studies like those by Hajinasiri and Rezayati (2015) (Hajinasiri & Rezayati, 2015).
- Other methods include multi-step syntheses from acetoacetic esters, as elaborated by Selič, Grdadolnik, and Stanovnik (1997) (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
- Detailed molecular structure analysis and density functional method (DFT) studies are conducted on similar compounds, providing insights into the geometric and electronic properties. An example is the work by Şahin et al. (2011), who performed single-crystal X-ray diffraction and DFT studies (Şahin et al., 2011).
Chemical Reactions and Properties
- The compound's reactivity in various chemical reactions has been explored, like in the work of Susanti et al. (2012), who investigated its reactivity in hydroamination reactions (Susanti et al., 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate and related compounds have been extensively studied for their synthesis and chemical reactivity, providing a foundation for further research and application in various fields. For instance, efficient synthesis methods under solvent-free conditions have been developed for derivatives of similar compounds, highlighting advances in green chemistry and the potential for environmentally friendly synthesis pathways (Hajinasiri & Rezayati, 2015). Additionally, regiospecific electrophilic substitution methods for aminoquinazolinones offer insights into precise chemical modifications, crucial for pharmaceutical development and material science (Smith et al., 1995).
Antimalarial Activity
Research into the antimalarial activity of related compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, demonstrates the potential for developing new antimalarial drugs. These studies have found correlations between chemical structure and antimalarial potency, providing a pathway for the design of more effective treatments against resistant strains of malaria (Werbel et al., 1986).
Fluorescence Spectra and Chemical Synthesis
The synthesis of N-substituted-7-acylamino-3-phenylisocarbostyril and related derivatives, along with their fluorescence spectra, opens up possibilities for applications in material science, such as the development of novel fluorescent markers and sensors. These compounds' ability to exhibit distinct fluorescence properties can be harnessed in bioimaging and diagnostics, enhancing visualization techniques in biological research and medical applications (Yagi et al., 1969).
Biological Activity and Chemical Discovery
Explorations into the production of phenylacetic acid derivatives by Curvularia lunata reveal the potential for discovering new biologically active compounds with applications in medicine and agriculture. This research underscores the importance of studying microbial metabolites for novel chemical entities that could lead to new therapeutic agents or agrochemicals (Varma et al., 2006).
Propriétés
IUPAC Name |
methyl 2-(3-acetamidophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10(21)19-12-4-3-5-13(9-12)20-16(22)14-7-6-11(18(24)25-2)8-15(14)17(20)23/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUAFRNMUIISEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)
